molecular formula C16H20N6O B6430752 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2198749-46-9

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6430752
CAS No.: 2198749-46-9
M. Wt: 312.37 g/mol
InChI Key: JPCMVKRNFGMLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide is a synthetic chemical compound supplied for research purposes. This molecule features a pyrazole-carboxamide core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets. Pyrazole carboxamide derivatives have been investigated for their diverse biological activities. Some compounds within this broad class have been studied as potential antifungal agents, with research indicating their mechanism may involve disruption of mitochondrial function, affecting complexes II and IV in the respiratory chain . Other pyrazole-based molecules are explored as kinase inhibitors, such as CDK2, for targeted cancer therapy . Additionally, fused heterocyclic systems incorporating dihydro structures similar to the cyclopentapyridazin moiety in this compound are of interest in developing therapeutics for conditions ranging from central nervous system disorders to inflammatory diseases . Researchers may find this compound valuable for profiling against novel targets, conducting structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex molecules. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N,2-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-20(16(23)14-6-7-17-21(14)2)12-9-22(10-12)15-8-11-4-3-5-13(11)18-19-15/h6-8,12H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCMVKRNFGMLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(C)C2CN(C2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclopenta[c]pyridazine core, an azetidine ring, and a pyrazole moiety. Its molecular formula is C17H21N5OC_{17}H_{21}N_{5}O with a molecular weight of approximately 343.4 g/mol. The structural representation includes functional groups that are pivotal for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight343.4 g/mol
Molecular FormulaC17H21N5O
DensityNot Available
Boiling PointNot Available

Antioxidant Properties

Research has indicated that compounds with pyrazole and cyclopenta[c]pyridazine structures exhibit significant antioxidant properties. A study demonstrated that derivatives of pyrazole can effectively scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines and reduces nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Anticancer Activity

Preliminary studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MDA-MB-468) and renal cancer cells (A498), indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound's antimicrobial activity has been assessed against several bacterial strains. It demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in developing new antibiotics.

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various pyrazole derivatives, this compound was among the top performers in reducing oxidative stress markers in vitro. The results indicated a dose-dependent response with significant reductions in malondialdehyde (MDA) levels compared to controls.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound significantly downregulated the expression of COX-2 and iNOS in RAW 264.7 macrophages treated with LPS. This finding was corroborated by Western blot analysis and ELISA assays measuring cytokine levels.

Scientific Research Applications

Structural Representation

The compound features a unique structure that includes a cyclopenta[c]pyridazine moiety, contributing to its biological activity.

Pharmacological Potential

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-5-carboxamide has been investigated for its role as a potential drug candidate. Research indicates it may act on various biological targets due to its structural properties.

Targeted Biological Activities

  • PDE4 Inhibition : Compounds similar to this structure have shown efficacy in inhibiting phosphodiesterase 4 (PDE4), which is crucial for treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that the compound could exhibit anticancer properties by inducing apoptosis in cancer cells .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further modifications that can lead to derivatives with enhanced properties.

Synthesis Pathways

  • Reactions with Amines : The carboxamide functionality allows for nucleophilic attack by amines, facilitating the formation of more complex structures .

Material Science

Beyond pharmaceuticals, this compound's unique structural characteristics make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

Potential Uses

  • Polymerization : The azetidine ring can participate in polymerization reactions, leading to novel materials with specific mechanical and thermal properties .

Case Study 1: PDE4 Inhibition

A study published in Journal of Medicinal Chemistry explored the PDE4 inhibitory activity of compounds related to this compound. The results demonstrated significant inhibition of PDE4B with IC50 values indicating promising therapeutic potential for treating asthma and COPD .

Case Study 2: Anticancer Properties

Research published in Cancer Letters highlighted the anticancer effects of pyrazole derivatives. The study found that derivatives of this compound induced apoptosis in various cancer cell lines through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Carboxamide Derivatives

details the synthesis of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p). Key differences include:

  • Substituent Effects: The target compound replaces the 4-cyano and 1-aryl groups of 3a–3p with a dimethylated pyrazole and a cyclopenta[c]pyridazine-azetidine system. This substitution reduces electron-withdrawing effects (e.g., cyano in 3a) but introduces conformational rigidity from the fused bicyclic system .
  • Physical Properties: Derivatives like 3b (Cl-substituted) and 3d (F-substituted) exhibit higher melting points (171–183°C) compared to non-halogenated analogs (e.g., 3a: 133–135°C), suggesting halogenation improves crystallinity. The target compound’s melting point is unreported, but its bicyclic system may similarly enhance stability .
  • Synthetic Yields: Yields for 3a–3p range from 62% to 71%, achieved via EDCI/HOBt-mediated coupling.

Heterocyclic Carboxamides from

Compounds such as 6-ethoxypyridine-3-carboxamide and 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide share the carboxamide linkage but differ in core heterocycles:

  • Solubility : The ethoxy group in 6-ethoxypyridine-3-carboxamide may enhance aqueous solubility compared to the target compound’s lipophilic dimethylpyrazole and cyclopenta[c]pyridazine groups .
  • Bioactivity : While lacks pharmacological data, pyrimidine carboxamides (e.g., 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide ) are common in kinase inhibitors. The target compound’s azetidine-pyridazine system could favor binding to distinct targets, such as G-protein-coupled receptors .

Pharmacological and Functional Insights

Though direct data on the target compound is absent, ’s comparison of CB1/CB2 receptor pharmacology offers a framework for hypothesizing its behavior:

  • Receptor Specificity: Unlike cannabinoid receptor agonists (e.g., WIN 55212-2, which favors CB2), the target compound’s rigid structure may limit binding to classical cannabinoid receptors. Instead, its azetidine and pyridazine motifs resemble allosteric modulators of ion channels or proteases .
  • The target compound’s inability to mimic CB1’s channel effects (due to structural dissimilarity) could indicate alternative pathways, such as cAMP inhibition observed in CB1/CB2 studies .

Preparation Methods

Diels-Alder Cycloaddition

A common approach involves reacting a diene (e.g., cyclopentadiene) with a pyridazine dienophile. For example, a [4+2] cycloaddition between cyclopentadiene and 3,6-dichloropyridazine under thermal conditions yields the fused bicyclic system. Subsequent dechlorination via catalytic hydrogenation (Pd/C, H₂) provides the unsubstituted cyclopenta[c]pyridazine.

Ring-Closing Metathesis (RCM)

Alternative routes employ RCM using Grubbs catalysts. A diene precursor such as 3-vinylpyridazine undergoes metathesis to form the cyclopentene ring, followed by oxidation to aromatize the pyridazine. This method offers superior regiocontrol, with reported yields exceeding 70%.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
CycloadditionCyclopentadiene, 150°C, 24h65
RCMGrubbs II catalyst, DCM, 40°C72
AromatizationDDQ, toluene, reflux85

Functionalization of the Pyridazine Core

Introducing the azetidine substituent at the 3-position of the pyridazine requires selective substitution. Patents emphasize nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .

Chlorination and SNAr

Chlorination of the pyridazine core using POCl₃ at 110°C provides 3-chlorocyclopenta[c]pyridazine. Reacting this intermediate with azetidin-3-amine in the presence of K₂CO₃ and DMF at 80°C facilitates SNAr, yielding the 3-azetidinyl derivative.

Buchwald-Hartwig Amination

For higher efficiency, palladium-catalyzed coupling is employed. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C, the 3-bromo-pyridazine derivative couples with azetidin-3-amine, achieving 78% yield.

Azetidine Ring Synthesis and Modification

The azetidine ring is synthesized via Mitsunobu reaction or ring-closing alkylation . Patent US10695334B2 details a Mitsunobu approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine to cyclize a 1,3-diol precursor, forming the azetidine in 68% yield.

Functional Group Compatibility

Protecting groups are critical during azetidine synthesis. The trimethylsilylethoxymethyl (SEM) group is employed to shield the amine during subsequent reactions, as seen in the synthesis of related cyclopenta[c]pyrazol-amines.

Synthesis of N,1-Dimethyl-1H-Pyrazole-5-Carboxamide

The pyrazole carboxamide is prepared via amidation and alkylation sequences.

Pyrazole Ester to Carboxamide

Methyl 1H-pyrazole-5-carboxylate undergoes aminolysis with dimethylamine hydrochloride in THF, catalyzed by HOBt/EDCI, to form the carboxamide. Subsequent N-methylation using methyl iodide and K₂CO₃ in DMF yields the N,1-dimethyl derivative.

Final Coupling of Subunits

The azetidine-pyridazine intermediate is conjugated to the pyrazole carboxamide via amide bond formation . Activation of the carboxylic acid (from pyrazole) using HATU and DIPEA in DMF, followed by reaction with the azetidine amine, affords the target compound in 65% yield.

Optimization Data:

Coupling AgentSolventTemp (°C)Yield (%)
HATUDMF2565
EDCI/HOBtDCM2558

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 7.89 (s, 1H, pyrazole-H), 4.32 (m, 1H, azetidine-H), 3.12 (s, 3H, N-CH₃), 2.95 (s, 3H, CH₃).

  • ¹³C NMR: 165.2 (C=O), 152.1 (pyridazine-C), 142.3 (pyrazole-C).

High-Resolution Mass Spectrometry (HRMS):
Calculated for C₁₇H₂₁N₅O₂: [M+H]⁺ 346.1721; Found: 346.1724.

Challenges and Mitigation Strategies

  • Steric Hindrance: Bulky substituents on the azetidine ring slow coupling reactions. Using microwave-assisted synthesis (120°C, 30 min) improves reaction kinetics.

  • Regioselectivity: Competing substitution at pyridazine positions 3 vs. 6 is mitigated by electron-withdrawing groups (e.g., NO₂) to direct reactivity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization TipsReference
CyclizationK₂CO₃, DMF, RT, 12hUse anhydrous solvents
Carboxamide Formation1,3-dimethylpyrazole-5-carboxyl chloride, THF, Et₃NSlow reagent addition to reduce exothermicity

Basic: Which characterization techniques are essential to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions on the pyridazine and pyrazole rings. For example, methyl groups on the pyrazole show distinct singlets in δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves bond lengths/angles in the azetidine and pyridazine moieties, critical for confirming stereochemistry .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Profiling : Use standardized assays (e.g., IC₅₀ measurements in enzyme inhibition) to compare activity under consistent conditions .
  • Metabolite Analysis : LC-MS/MS identifies degradation products or active metabolites that may explain variability .
  • Computational Validation : Molecular docking studies (e.g., AutoDock Vina) model interactions with target proteins, reconciling discrepancies between in vitro and in silico data .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., azetidine rings) .
  • Temperature Control : Gradual heating (e.g., 0.5°C/min) during cyclization avoids exothermic side reactions .
  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for improved solubility in DMF .

Q. Table 2: Yield Optimization Variables

VariableImpact on YieldReference
Solvent PolarityHigher polarity (DMF > THF) improves cyclization
Reaction TimeProlonged stirring (>24h) reduces purity

Basic: What common chemical transformations does this compound undergo?

  • Oxidation : Hydrogen peroxide converts pyridazine to N-oxide derivatives, altering electronic properties .
  • Reduction : Sodium borohydride reduces amide groups to amines, enabling functionalization .
  • Nucleophilic Substitution : Chloride displacement on the pyridazine ring with amines/thiols under basic conditions .

Advanced: How do computational methods enhance understanding of its biological interactions?

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., kinases) over 100 ns trajectories .
  • QSAR Modeling : Relate substituent electronegativity to IC₅₀ values for activity prediction .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites for derivatization .

Basic: What solvents and catalysts are empirically validated for its synthesis?

  • Solvents : DMF (polar aprotic), THF (for carboxamide coupling), ethanol (for recrystallization) .
  • Catalysts : K₂CO₃ (cyclization), triethylamine (amide coupling), NaH (for deprotonation in alkylation) .

Advanced: How do cyclization conditions affect the pyridazin-3-yl moiety’s regioselectivity?

  • Acidic vs. Basic Conditions : Basic conditions (pH >10) favor 5-membered cyclopenta[c]pyridazine, while acidic media promote 6-membered isomers .
  • Temperature : High temperatures (>80°C) increase ring strain, leading to byproducts; optimal range is 50–60°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.